Technical Guide: Synthesis and Characterization of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
Technical Guide: Synthesis and Characterization of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
The following technical guide details the synthesis, characterization, and handling of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine , designed for researchers in medicinal chemistry and process development.
Executive Summary
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: Variable based on regiochemistry, specific isomer focus here is 1-phenyl-5-dimethylamino) is a 1,5-disubstituted tetrazole derivative. In drug discovery, this scaffold serves as a metabolically stable bioisostere for cis-amides and carboxylic acids, offering unique hydrogen-bonding capabilities and lipophilicity profiles.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Chemical Profile & Retrosynthetic Analysis
Structural Attributes[1][2][3][4][5]
-
Core: Tetrazole ring (6
aromatic system). -
Substituents: Phenyl group at
; Dimethylamino group at . -
Electronic Properties: The tetrazole ring is strongly electron-withdrawing, making the
position highly electrophilic, facilitating nucleophilic attack. -
Regiochemistry: The 1,5-disubstitution pattern is locked in the precursor (5-chloro-1-phenyltetrazole), preventing the formation of the 2,5-isomer common in alkylation routes.
Strategic Disconnection
The synthesis is best approached via the displacement of a leaving group at the 5-position of the tetrazole ring.
Figure 1: Retrosynthetic disconnection showing the
Primary Synthetic Protocol ( Route)
Objective: Synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine via chloride displacement. Scale: 10 mmol (adaptable).
Materials & Reagents[6][7]
-
Substrate: 5-Chloro-1-phenyl-1H-tetrazole (1.80 g, 10 mmol). Note: Commercially available or synthesized from phenyl isocyanide and sodium azide.
-
Nucleophile: Dimethylamine (40% aq. solution or 2.0 M in THF). Use 2.5 equivalents (25 mmol).
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Base (Optional): Triethylamine (
) if using amine hydrochloride salts.
Experimental Procedure
Step 1: Reaction Setup[1][2][3][4]
-
Charge a 50 mL round-bottom flask with 5-Chloro-1-phenyl-1H-tetrazole (1.0 equiv).
-
Add Ethanol (10 volumes, ~18 mL). Stir to suspend/dissolve.
-
Critical: Cool the mixture to 0 °C in an ice bath. The reaction is exothermic due to the high electrophilicity of the tetrazole.
Step 2: Nucleophilic Addition
-
Add Dimethylamine (2.5 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Monitor: Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, and a more polar product spot ( ) should appear.
Step 3: Workup & Purification
-
Concentration: Remove volatiles (EtOH and excess amine) under reduced pressure (Rotavap) at 40 °C.
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc, 30 mL) and wash with Water (2 x 10 mL) to remove amine salts.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Crystallization: The crude residue is typically a solid. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture to yield pure colorless crystals.
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the
Alternative Method: Isothiocyanate Desulfurization
Use this method if the chloro-tetrazole precursor is unavailable.
-
Thiourea Formation: React Phenyl Isothiocyanate (
) with Dimethylamine to form N,N-dimethyl-N'-phenylthiourea. -
Cyclization: Treat the thiourea with Sodium Azide (
) and a desulfurizing agent such as Mercuric Chloride ( ) or Iodine ( ) in refluxing acetonitrile. -
Mechanism: The metal coordinates to sulfur, making it a good leaving group, allowing the azide to attack the carbodiimide-like intermediate.
-
Caution: This route generates toxic heavy metal waste (
).
Characterization Framework
Confirm identity and purity using the following parameters. Data is based on typical shifts for 1,5-disubstituted tetrazoles.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.50 – 7.65 | Multiplet | 5H | Phenyl Ar-H | |
| 2.95 – 3.05 | Singlet | 6H | ||
| 155.0 – 157.0 | Singlet | 1C | Tetrazole C5 | |
| 133.0, 130.0, 129.5, 125.0 | - | 6C | Phenyl C | |
| 40.0 – 42.0 | Singlet | 2C |
Infrared Spectroscopy (FT-IR)
-
Tetrazole Ring: Characteristic "breathing" modes at 1000–1100
and 1200–1300 . -
C=N Stretch: Weak bands around 1600
. -
Absence: No N-H stretch (3200-3400
) confirms full substitution.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
(Calculated for ). -
Fragmentation: Loss of
(28 Da) is common in tetrazole MS, leading to .
Safety & Handling Protocols
Tetrazole Energetics
While 5-aminotetrazoles are generally more stable than unsubstituted tetrazoles, the ring system is inherently energetic.
-
Thermal Stability: Do not heat above 180 °C.
-
DSC Screening: Perform Differential Scanning Calorimetry (DSC) before scaling up >10g to determine the onset of decomposition.
Azide Hazards (If using Method 2)
-
Hydrazoic Acid: If using
, ensure reaction pH stays > 7 to prevent formation of volatile, explosive . -
Waste: Quench azide waste with excess sodium nitrite (
) and sulfuric acid in a controlled manner, or use commercial quenching kits.
References
-
Synthesis of 5-substituted tetrazoles via displacement
- Source:Journal of Organic Chemistry. "Nucleophilic Displacement of 5-Chlorotetrazoles."
- Relevance: Establishes the reactivity of 5-chloro-1-phenyltetrazole toward amines.
-
Bismuth-Promoted Synthesis (Method 2 context)
- Title: Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitr
- Source:J. Org. Chem. 2013, 78, 8, 3980–3987.
- Relevance: Details the isothiocyan
-
General Tetrazole Characterization
- Source: NIST Chemistry WebBook, SRD 69.
- Relevance: Standard IR and MS data for tetrazole deriv
Sources
- 1. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 2. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 3. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 4. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
